MK-212

Description

MK-212 has been used in trials studying the treatment of Alcoholism.

Structure

3D Structure

Properties

IUPAC Name |

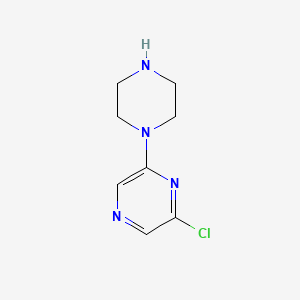

2-chloro-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWPFJGFFNXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61655-58-1 (mono-hydrochloride) | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80214007 | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64022-27-1 | |

| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 64022-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the pharmacological profile of MK-212?

An In-depth Technical Guide to the Pharmacological Profile of MK-212

Executive Summary

This compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is a synthetic compound belonging to the arylpiperazine class of chemicals.[1][2] It is a centrally acting serotonin receptor agonist that has been utilized extensively in scientific research to probe the function of the serotonergic system.[3][4][5] this compound exhibits a non-selective agonist profile for serotonin 5-HT₂ receptors, with a notable preference and high efficacy at the 5-HT₂C subtype.[1][6] Its administration elicits a range of physiological and behavioral responses, including hormonal secretion, alterations in motor activity, and effects on appetite and mood, making it a valuable tool for neuropharmacological investigation. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor activity, mechanism of action, and key experimental findings.

Receptor Binding and Functional Activity

This compound's primary mechanism of action is through the activation of serotonin 5-HT₂ family receptors. Its functional profile is characterized by its activity as an agonist with varying degrees of potency and efficacy across the 5-HT₂ subtypes.

Pharmacodynamics Profile:

-

5-HT₂C Receptor: this compound is a potent full agonist at the 5-HT₂C receptor.[1] This interaction is believed to mediate many of its central effects, including the regulation of appetite and motivated behaviors.[6][7]

-

5-HT₂B Receptor: It acts as a moderate-efficacy partial agonist at the 5-HT₂B receptor.[1]

-

5-HT₂A Receptor: this compound is a partial to full agonist at the 5-HT₂A receptor, though its potency is approximately 10- to 30-fold lower compared to its activity at 5-HT₂C and 5-HT₂B receptors.[1]

-

Other Receptors: The compound shows low affinity for the 5-HT₁A and 5-HT₁B receptor subtypes.[1]

Quantitative Functional Data

The functional potency of this compound has been quantified in various in vitro systems. The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a drug that provokes a response halfway between the baseline and maximum effect.[8]

| Receptor Subtype | Assay Type | System | Potency (EC₅₀) | Reference |

| 5-HT₂C | Calcium Mobilization | Not Specified | 0.028 µM | [9] |

| 5-HT₂A | Calcium Mobilization | Not Specified | 0.42 µM | [9] |

Table 1: Functional Potency of this compound at Serotonin 5-HT₂ Receptors.

Mechanism of Action and Signaling Pathways

As an agonist at 5-HT₂ receptors, this compound initiates intracellular signaling cascades primarily through the Gq/11 protein pathway.

Canonical Gq/11 Signaling

Activation of 5-HT₂C receptors by this compound leads to the coupling and activation of the Gq/11 family of G-proteins. This triggers the effector enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately modulates the activity of numerous downstream cellular targets to produce a physiological response.[4][10]

Caption: Canonical 5-HT₂C Receptor Gq/11 Signaling Pathway.

Non-Canonical Signaling: Src Kinase Activation

Research has also identified non-canonical signaling pathways for the 5-HT₂C receptor. For instance, in rat spinal neuronal cultures, treatment with this compound leads to the phosphorylation of Src, a non-receptor tyrosine kinase, at its activating site (Tyr416). This effect is blocked by both a 5-HT₂C receptor antagonist (RS 102221) and a general tyrosine kinase inhibitor (genistein), confirming the pathway's dependence on 5-HT₂C receptor activation. This suggests that 5-HT₂C receptors can form protein complexes with other signaling molecules, such as NMDA receptor subunits, to modulate neuronal function through Src activation.[11]

Caption: this compound induced 5-HT₂C-mediated Src kinase activation.

In Vivo Pharmacology and Effects

This compound administration produces a variety of dose-dependent physiological and behavioral effects in both preclinical animal models and humans. These effects are consistent with its role as a central serotonin receptor agonist.

| Species | Dose Range | Route | Observed Effects | Reference(s) |

| Rat | 1-16 mg/kg | Systemic | Enhanced crossed extensor reflex in spinalized rats. | [3] |

| Rat | 1.25-5 mg/kg | Systemic | Elicited a complex motor syndrome. | [3] |

| Rat | 5.0 mg/kg | i.p. | Reduced food intake by 54%; increased resting and suppressed other behaviors. | [7] |

| Rat | 0.5-2.0 mg/kg | i.p. | Disrupted maternal behaviors (pup retrieval, licking, nursing). | [12] |

| Mouse | 1.11-10 mg/kg | Systemic | Caused a dose-related increase in head twitches. | [3] |

| Mouse | 0.5-1.0 mg/kg | i.p. | Increased blood corticosterone levels and reduced motor activity. | [13] |

| Mouse | 0.1-0.2 mg/kg | i.p. | Produced anxiolytic effects without altering motor activity. | [13] |

| Human | 10-40 mg | Oral | Stimulated secretion of serum cortisol and prolactin. | [1] |

| Human | 20 mg | Oral | Increased self-ratings of nausea, dizziness, anxiety, and feeling strange. | [14] |

Table 2: Summary of Key In Vivo Effects of this compound.

Potential Drug Interactions

Given its mechanism of action, this compound has the potential for significant pharmacodynamic interactions.

-

CNS Depressants: Co-administration with other CNS depressants (e.g., benzodiazepines, opioids, alcohol) can lead to an increased risk and severity of CNS depression.[15]

-

Serotonergic Agents: Combining this compound with other drugs that increase serotonin levels (e.g., SSRIs, MAOIs, amphetamines) can increase the risk of developing serotonin syndrome, a potentially life-threatening condition characterized by altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.[15][16]

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a variety of experimental procedures. Below are methodologies for key assays.

In Vivo: Behavioral Satiety Sequence (BSS) Analysis

This protocol is used to assess the effect of a compound on feeding behavior and satiety. The goal is to determine if anorexia is induced via an enhancement of satiety or through other means like sedation or malaise.

-

Subjects: Male rats, typically fasted for a period (e.g., 24 hours) to ensure motivation to eat.

-

Drug Administration: Subjects are administered this compound (e.g., 5.0 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.

-

Behavioral Observation: Following a brief acclimatization period post-injection, pre-weighed food is introduced into the cage. The animal's behavior is then continuously monitored and recorded for a set duration (e.g., 60 minutes).

-

Data Analysis: Behaviors are scored for their duration and frequency. Key behaviors include eating, grooming, locomotion, rearing, sniffing, and resting. The temporal sequence of these behaviors is analyzed. A natural satiety sequence involves a transition from eating to active behaviors (like grooming) and finally to resting. A drug that enhances satiety would be expected to accelerate this sequence, whereas this compound was found to prevent it, instead causing an initial period of resting followed by a gradual increase in eating.[7]

Caption: Experimental Workflow for Behavioral Satiety Sequence Analysis.

In Vitro: Calcium Mobilization Assay

This is a common functional assay to determine the potency (EC₅₀) of a Gq-coupled receptor agonist.

-

Cell Preparation: A cell line (e.g., HEK293) stably or transiently expressing the human 5-HT₂C or 5-HT₂A receptor is cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits a change in its fluorescent properties upon binding to free Ca²⁺.

-

Compound Addition: The loaded cells are placed in a microplate reader. After establishing a stable baseline fluorescence reading, various concentrations of this compound are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time. Activation of the Gq-coupled 5-HT₂ receptors by this compound will lead to a rapid increase in intracellular calcium, resulting in a sharp increase in fluorescence.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. These values are then plotted against the logarithm of the drug concentration to generate a dose-response curve. The EC₅₀ value is calculated by fitting the curve to a sigmoidal dose-response equation.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine,2-chloro-6-(1-piperazinyl)- | CAS#:64022-27-1 | Chemsrc [chemsrc.com]

- 5. Effect of the serotonin agonist, this compound, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral, Pharmacological and Neuroanatomical Analysis of Serotonin 2C Receptor Agonism on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT2 receptor agonist this compound reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. This compound (hydrochloride) - Biochemicals - CAT N°: 36089 [bertin-bioreagent.com]

- 10. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prolactin and cortisol responses to this compound, a serotonin agonist, in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. litfl.com [litfl.com]

MK-212: A Technical Guide to its Function as a 5-HT2C Receptor Agonist

Executive Summary: This document provides a comprehensive technical overview of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), a non-selective serotonin 5-HT2 receptor agonist with a notable preference and full agonist activity at the 5-HT2C receptor subtype.[1] Utilized extensively as a pharmacological tool in research, this compound's mechanism of action, receptor binding profile, and in vivo effects are critical for its application in neuroscience and drug development. This guide details its chemical properties, summarizes its quantitative pharmacological data in structured tables, outlines key experimental protocols for its characterization, and visualizes its core signaling pathway and associated experimental workflows.

Introduction

This compound, a compound from the arylpiperazine chemical class, has been instrumental in elucidating the physiological roles of the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key modulator of mood, anxiety, feeding, and reproductive behaviors.[2] Its activation by serotonin typically inhibits dopamine and norepinephrine release in specific brain areas.[2][3] As a "relatively selective" full agonist at this receptor, this compound serves as a valuable probe for investigating the downstream consequences of 5-HT2C activation, from intracellular signaling cascades to complex behavioral outcomes.[1]

Pharmacological Profile

Chemical Properties

This compound is chemically defined as 6-chloro-2-(1-piperazinyl)pyrazine.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-6-(piperazin-1-yl)pyrazine | [1] |

| Molecular Formula | C₈H₁₁ClN₄ | [1] |

| Molar Mass | 198.65 g·mol⁻¹ | [1] |

| CAS Number | 64022-27-1 | [1] |

| Synonyms | CPP | [1] |

Receptor Binding and Functional Potency

This compound displays agonist activity at all three 5-HT2 receptor subtypes, with a distinct potency hierarchy.[1] It is a full agonist at the 5-HT2C receptor, a moderate-efficacy partial agonist at the 5-HT2B receptor, and a partial to full agonist at the 5-HT2A receptor.[1] Its potency is highest for the 5-HT2C and 5-HT2B receptors, with a roughly 10- to 30-fold lower potency at the 5-HT2A receptor.[1] It shows low affinity for 5-HT1A and 5-HT1B receptors.[1]

| Receptor | Assay Type | Species/System | Potency (EC₅₀ / Kᵢ) | Efficacy | Reference |

| 5-HT2C | Calcium Mobilization | - | 0.028 µM (28 nM) | Full Agonist | [4] |

| 5-HT2A | Calcium Mobilization | - | 0.42 µM (420 nM) | Partial to Full Agonist | [1][4] |

| 5-HT2C | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 880 nM | Weak Agonist | [5] |

| 5-HT2B | - | - | Similar to 5-HT2C | Moderate-Efficacy Partial Agonist | [1] |

Mechanism of Action

5-HT2C Receptor and Canonical Signaling

The 5-HT2C receptor is a GPCR that primarily couples to the Gq/G11 family of G proteins.[2][6] Activation of the receptor by an agonist like this compound initiates a conformational change that promotes the exchange of GDP for GTP on the Gαq subunit. This, in turn, activates the effector enzyme Phospholipase C (PLC).[6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7] DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[7][8] This signaling cascade is central to the excitatory neurotransmission mediated by the 5-HT2C receptor.[2] While primarily coupled to Gq/11, the 5-HT2C receptor has also been shown to engage Gi/o and G12/13 signaling pathways.[9]

Downstream Signaling Pathway Visualization

Key Experimental Protocols

Characterizing the interaction of this compound with the 5-HT2C receptor involves a suite of standard pharmacological assays.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the 5-HT2C receptor in a suitable buffer (e.g., 50 mM Tris-HCl) and centrifuge to isolate cell membranes containing the receptor.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a specific 5-HT2C radioligand (e.g., [³H]-mesulergine) and varying concentrations of unlabeled this compound.[10][11]

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[11]

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and can be converted to an affinity constant (Kᵢ).

In Vitro Functional Assay: Phosphoinositide (PI) Hydrolysis

This functional assay measures the agonistic activity of this compound by quantifying the production of inositol phosphates, a direct consequence of PLC activation.[12]

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them by incubating with a radioactive precursor, such as myo-[³H]-inositol, which is incorporated into membrane phosphoinositides.[13]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the labeled inositol phosphates to accumulate.

-

Agonist Stimulation: Stimulate the cells with varying concentrations of this compound for a defined period.

-

Lysis and Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.[12]

-

Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) from the precursor using anion-exchange chromatography or high-performance liquid chromatography (HPLC).[12][13]

-

Quantification: Measure the radioactivity in the collected fractions corresponding to the inositol phosphates.

-

Analysis: Plot the amount of radioactivity (representing total inositol phosphates) against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

In Vivo Neurochemical Assessment: Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following administration of this compound.[14][15]

Methodology:

-

Stereotaxic Surgery: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[14][16] Secure the cannula with dental cement and allow the animal to recover for several days.[16]

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14][16]

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours.[16] Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).[14]

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).[14]

-

Sample Collection: Continue to collect dialysate samples for several hours post-injection.[14] Samples should be collected into vials containing an antioxidant to prevent neurotransmitter degradation and immediately frozen.[16]

-

Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using HPLC coupled with electrochemical detection (HPLC-ECD).[17]

-

Data Interpretation: Express the post-injection neurotransmitter levels as a percentage change from the stable baseline period.

In Vivo Effects and Applications

This compound has been shown to produce a range of behavioral and physiological effects consistent with 5-HT2C receptor activation.

-

Feeding Behavior: this compound reduces food intake in fasted rats, with an ED₅₀ value of 5 mg/kg.[4][18] This anorectic effect highlights the role of 5-HT2C receptors in satiety.[18]

-

Locomotor Activity: In mice, this compound induces a dose-dependent reduction in locomotor activity.[19][20] This hypolocomotion is specific to 5-HT2C activation, as it can be reversed by pretreatment with a selective 5-HT2C receptor antagonist.[20]

-

Anxiety and Stress: At low doses (0.1 and 0.2 mg/kg), this compound has been reported to reduce anxiety in mice, while higher doses (0.5 and 1.0 mg/kg) increase blood corticosterone levels, an indicator of a stress response.[19]

-

Maternal Behavior: Acute administration of this compound significantly disrupts maternal behaviors in rats, including pup retrieval, licking, and nursing, in a dose-dependent manner.[21]

Conclusion

This compound is a potent and well-characterized 5-HT2C receptor agonist that has proven indispensable for pharmacological research. Its ability to robustly activate the Gq/11-PLC-IP3/DAG signaling pathway provides a clear mechanism for its observed effects. While its lack of complete selectivity for the 5-HT2C subtype necessitates careful experimental design and interpretation, it remains a cornerstone tool for researchers investigating the complex roles of the serotonin system in the central nervous system and for professionals in the early stages of drug development targeting this critical receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 12. The application of HPLC methodology for the analysis of receptor mediated changes in phosphoinositide metabolism [pubmed.ncbi.nlm.nih.gov]

- 13. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 18. The 5-HT2 receptor agonist this compound reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-chloro-2-(1-piperazinyl)pyrazine (MK-212): Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-(1-piperazinyl)pyrazine, a significant pharmacological tool and research chemical known by several synonyms including MK-212 and CPP. This document details its discovery, synthesis, and extensive pharmacological characterization, with a focus on its activity as a serotonin receptor agonist. The guide includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its mechanism of action to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

6-chloro-2-(1-piperazinyl)pyrazine, hereafter referred to as this compound, is a synthetic organic compound belonging to the arylpiperazine class of chemicals. It has been instrumental in the study of the serotonergic system due to its action as a non-selective serotonin 5-HT2 receptor agonist.[1] With a particular affinity for the 5-HT2C receptor, where it acts as a full agonist, this compound has been widely used to investigate the physiological and behavioral effects mediated by this receptor subtype.[1] This guide aims to consolidate the key technical information regarding this compound, from its chemical synthesis to its biological effects and the signaling pathways it modulates.

Discovery and Pharmacological Profile

The discovery of this compound as a centrally acting agent with serotonin-like activity was a significant step in understanding the role of serotonin receptors in the central nervous system. Early studies demonstrated that systemic administration of this compound in animal models elicited responses characteristic of serotonin receptor activation.[2]

Central Serotonergic Activity

Initial pharmacological studies revealed that this compound induces several dose-dependent effects in rodents that are indicative of central serotonin receptor activation. These effects are summarized in the table below.

| Observed Effect | Animal Model | Dosage Range | Citation |

| Enhancement of the crossed extensor reflex | Acutely spinalized rat | 1-16 mg/kg | [2] |

| Dose-related increase in head twitches | Mouse | 1.11-10 mg/kg | [2] |

| Complex motor syndrome | Rat | 1.25-5 mg/kg | [2] |

| Increased twitch frequency of the mylohyoideus muscle | Urethane-anesthetized rat | ≤ 0.1 mg/kg | [2] |

| Reduction of motor activity | Mouse | 0.5 and 1.0 mg/kg (i.p.) | [3] |

| Reduction of anxiety | Mouse | 0.1 and 0.2 mg/kg (i.p.) | [3] |

| Disruption of maternal behavior (pup retrieval, licking, nursing) | Postpartum female rat | 0.5, 1.0, or 2.0 mg/kg (i.p.) | [4] |

These effects were shown to be mediated by central serotonin receptors, as they could be blocked by the centrally acting serotonin antagonist methergoline.[2]

Receptor Binding Profile and Mechanism of Action

This compound is a non-selective agonist at 5-HT2 receptor subtypes, with the highest potency at the 5-HT2C and 5-HT2B receptors, and a lower potency at the 5-HT2A receptor.[1] It exhibits low affinity for the 5-HT1A and 5-HT1B receptors.[1]

| Receptor Subtype | Activity | Relative Potency | Citation |

| 5-HT2C | Full Agonist | High | [1] |

| 5-HT2B | Moderate-efficacy Partial Agonist | High | [1] |

| 5-HT2A | Partial to Full Agonist | ~10- to 30-fold lower than 5-HT2C/2B | [1] |

| 5-HT1A | Low Affinity | Low | [1] |

| 5-HT1B | Low Affinity | Low | [1] |

The primary mechanism of action for this compound at 5-HT2C receptors involves the activation of the Gq/11 protein, which in turn stimulates the phospholipase C (PLC) signaling cascade. This pathway is pivotal in cellular signaling and is detailed in the signaling pathway diagram below.

Synthesis and Characterization

The synthesis of 6-chloro-2-(1-piperazinyl)pyrazine is typically achieved through a nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine and piperazine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-chloro-2-(1-piperazinyl)pyrazine. This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.

Materials:

-

2,6-Dichloropyrazine

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

-

Base (e.g., Triethylamine, Potassium carbonate)

Procedure:

-

To a solution of 2,6-dichloropyrazine (1.0 eq) in an anhydrous solvent, add piperazine (excess, e.g., 2-4 eq) and a base (e.g., 1.1 eq of Triethylamine).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Characterization Data

1H NMR:

-

Signals corresponding to the two protons on the pyrazine ring.

-

Signals for the eight protons of the piperazine ring, likely appearing as two multiplets.

-

A signal for the N-H proton of the piperazine ring.

13C NMR:

-

Signals for the four distinct carbon atoms of the pyrazine ring.

-

Signals for the two distinct carbon environments in the piperazine ring.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H11ClN4, M.W. = 198.65 g/mol ). The isotopic pattern for the chlorine atom should be observable.

Applications in Research

This compound serves as a critical tool for elucidating the roles of 5-HT2C receptors in various physiological and pathological processes. Its ability to selectively activate these receptors allows researchers to study their involvement in:

-

Neuropsychiatric Disorders: Investigating the role of 5-HT2C receptors in depression, anxiety, and schizophrenia.[8]

-

Appetite and Metabolism: Studying the regulation of food intake and body weight.

-

Substance Abuse: Exploring the modulation of reward pathways and addiction.

-

Motor Control: Understanding the influence of serotonin on motor function.

Conclusion

6-chloro-2-(1-piperazinyl)pyrazine (this compound) remains a cornerstone in serotonergic research. Its well-characterized profile as a 5-HT2C receptor agonist provides a robust tool for dissecting the complexities of the serotonin system. This guide has provided a comprehensive overview of its discovery, a representative synthetic protocol, its pharmacological properties, and its mechanism of action. It is anticipated that this compilation of technical information will be a valuable asset for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 5HT2C-receptor agonist this compound on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Serotonergic Agonist MK-212: An In-Depth Technical Guide to its In Vivo Effects in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of 6-chloro-2-(1-piperazinyl)pyrazine, commonly known as MK-212, in rodent models. This compound is a potent and selective serotonin 2C (5-HT2C) receptor agonist that has been instrumental in elucidating the physiological and behavioral roles of this receptor subtype. This document synthesizes key findings on the behavioral, neurochemical, and endocrine effects of this compound administration in rats and mice. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound is a piperazine derivative that acts as a direct agonist at the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] The activation of 5-HT2C receptors is known to modulate a wide range of physiological and psychological processes, including mood, anxiety, appetite, and motor control.[1] Due to its selectivity, this compound has been widely used as a pharmacological tool to probe the functional significance of the 5-HT2C receptor system in preclinical rodent models. This guide provides an in-depth summary of the well-documented in vivo effects of this compound, with a focus on quantitative data and detailed methodologies to aid in experimental design and interpretation.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the 5-HT2C receptor. This receptor is primarily coupled to the Gq/11 family of G proteins.[1][2] Activation of the Gq/11 pathway initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[3][4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These signaling events ultimately lead to the modulation of neuronal excitability and gene expression.

Behavioral Effects

Systemic administration of this compound in rodents elicits a range of dose-dependent behavioral changes. These effects are primarily linked to the modulation of neural circuits involved in anxiety, locomotion, and feeding.

Anxiogenic Effects

This compound consistently produces anxiogenic-like (anxiety-increasing) effects in rodents, as measured by standard behavioral paradigms such as the Elevated Plus Maze (EPM).[7]

-

Elevated Plus Maze (EPM): In the EPM, rodents treated with this compound show a significant decrease in the percentage of time spent in and the number of entries into the open arms of the maze, indicating an anxiogenic response.[7] An intermediate dose of 2.0 mg/kg (i.p.) has been shown to reduce open-arm exploration without significantly affecting locomotor activity.[7]

Effects on Locomotor Activity

The impact of this compound on locomotor activity is dose-dependent.

-

Low to Intermediate Doses: At lower to intermediate doses (e.g., 2.0 mg/kg, i.p.), this compound generally does not significantly alter locomotor activity, as measured by the number of closed-arm entries in the EPM.[7]

-

High Doses: Higher doses of this compound (e.g., 4.0 mg/kg, i.p.) can induce motor-suppressant effects, leading to a decrease in overall locomotor activity in both the EPM and open-field arenas.[7] However, some studies report only a minor and inconsistent effect on motor activity in rats and mice.[1]

Anorectic Effects

This compound is a potent anorectic agent, reducing food intake in rodents.

-

Food Consumption: When administered intraperitoneally (i.p.) 30 minutes before feeding, this compound has an ED50 of 1.5 mg/kg for reducing food consumption in rats, making it twice as potent as fenfluramine in this context.[1] The anorectic effect is believed to be mediated by its serotonin-like action, as it can be inhibited by pretreatment with the serotonin antagonist metergoline.[1]

Effects on Maternal Behavior

Activation of 5-HT2C receptors by this compound significantly disrupts maternal behaviors in postpartum female rats.

-

Pup-Directed Behaviors: Acute intraperitoneal injections of this compound (0.5, 1.0, or 2.0 mg/kg) dose-dependently disrupt pup retrieval, pup licking, nursing, and nest-building activities.[8]

Neurochemical and Endocrine Effects

This compound administration significantly impacts the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis.

Corticosterone and ACTH Secretion

This compound stimulates the release of corticosterone, the primary stress hormone in rodents, and adrenocorticotropic hormone (ACTH).

-

Dose-Dependent Increase: Intraperitoneal injection of high doses of this compound (0.5 and 1.0 mg/kg) leads to an increase in blood corticosterone levels in mice.[9]

-

Mechanism of ACTH Release: The increase in plasma ACTH levels in rats following this compound administration is mediated by the activation of the 5-HT2C (formerly classified as 5-HT1C) receptor subtype.[10] This effect can be blocked by 5-HT2C antagonists like mesulergine and metergoline.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the behavioral and neurochemical effects of this compound administration in rodents.

Table 1: Behavioral Effects of this compound in Rodents

| Species | Behavior Assessed | Test Paradigm | Dose (Route) | Effect | Reference(s) |

| Rat | Anxiety | Elevated Plus Maze | 2.0 mg/kg (i.p.) | Reduced open-arm exploration | [7] |

| Rat | Locomotor Activity | Elevated Plus Maze / Open Field | 4.0 mg/kg (i.p.) | Decreased locomotor activity | [7] |

| Rat | Food Intake | 2-hour daily feeding | ED50 = 1.5 mg/kg (i.p.) | Potent anorectic effect | [1] |

| Rat | Maternal Behavior | Observation | 0.5, 1.0, 2.0 mg/kg (i.p.) | Dose-dependent disruption | [8] |

Table 2: Neurochemical Effects of this compound in Rodents

| Species | Parameter Measured | Dose (Route) | Effect | Reference(s) |

| Mouse | Blood Corticosterone | 0.5, 1.0 mg/kg (i.p.) | Increased levels | [9] |

| Rat | Plasma ACTH | Not specified | Significantly increased levels | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound administration in rodents.

Elevated Plus Maze (EPM) Test for Anxiolytic/Anxiogenic Effects

Protocol:

-

Animals: Male Wistar rats are commonly used.[7]

-

Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.[11][12]

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 0.9% saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 1.0 to 4.0 mg/kg.[7] Control animals receive the vehicle alone.

-

Procedure:

-

Data Collection: A video camera mounted above the maze records the session. Automated tracking software is used to score the following parameters:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Number of entries into the closed arms (as a measure of locomotor activity).[7]

-

-

Data Analysis: Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of this compound to the vehicle control group.

Assessment of Anorectic Effects

Protocol:

-

Animals: Rats are often used for feeding studies.[1]

-

Housing and Feeding Schedule: Animals are housed individually and habituated to a restricted feeding schedule, for example, having access to food for only 2 hours per day.[1]

-

Drug Administration: this compound is administered i.p. 30 minutes before the scheduled feeding time.[1]

-

Data Collection: The amount of food consumed during the 2-hour feeding period is measured and compared to baseline consumption and to a vehicle-treated control group.

-

Data Analysis: The dose required to reduce food intake by 50% (ED50) can be calculated to determine the potency of the anorectic effect.[1]

Measurement of Plasma Corticosterone

Protocol:

-

Animals: Mice are frequently used for corticosterone measurements.[9]

-

Drug Administration: this compound is administered i.p. at various doses (e.g., 0.1, 0.2, 0.5, 1.0 mg/kg).[9]

-

Blood Sampling: At a specified time point after injection (e.g., 30 minutes), blood samples are collected. Trunk blood can be collected following decapitation, or plasma can be obtained from venous blood samples.

-

Corticosterone Assay: Plasma corticosterone levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[8][13]

-

Data Analysis: Corticosterone concentrations are compared between different dose groups and a vehicle control group using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetics and Toxicology

Specific pharmacokinetic and comprehensive toxicological data for this compound in rodents are not extensively detailed in the readily available literature. General principles of rodent pharmacokinetic studies involve evaluating absorption, distribution, metabolism, and excretion (ADME) following different routes of administration.[14][15] Toxicity studies in rodents typically involve acute, sub-chronic, and chronic dosing to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs for toxicity.[10][16] Further research is required to fully characterize the pharmacokinetic profile and toxicological risks of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in rodent models. Its administration produces robust and reproducible effects on behavior, particularly anxiety and food intake, as well as on the neuroendocrine system. The quantitative data and detailed protocols presented in this guide are intended to facilitate the design and execution of future preclinical studies aimed at further understanding the complex functions of the 5-HT2C receptor and for the development of novel therapeutics targeting this system. It is important for researchers to consider the dose-dependent effects of this compound and to carefully select appropriate behavioral and physiological endpoints for their specific research questions. Further investigation into the pharmacokinetics and toxicology of this compound is warranted to provide a more complete profile of this compound.

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of phospholipase C is not correlated to the formation of prostaglandins and superoxide in cultured rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute or Chronic Exposure to Corticosterone Promotes Wakefulness in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Measurement of corticosterone in mice: a protocol for a mapping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "A Difference between the Rat and Mouse in the Pharmacokinetic Interact" by Shufeng Zhou, Philip Kestell et al. [digitalcommons.usf.edu]

- 15. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on MK-212 and Anxiety-Like Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of preliminary research on the compound MK-212 and its effects on anxiety-like behavior. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the core signaling pathways involved.

Core Concepts: this compound and Anxiety-Related Behavior

This compound (6-chloro-2-(1-piperazinyl)pyrazine) is a partial agonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the stress response. Activation of 5-HT2C receptors can influence the release of various hormones, including corticosterone, and is implicated in the regulation of mood and anxiety.

Preliminary studies in animal models have shown that this compound can exert both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects, depending on the dosage and the specific brain region targeted. This dual activity underscores the complex role of the 5-HT2C receptor in anxiety modulation.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on anxiety-like behaviors and related physiological markers.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (Rats)

| Treatment Group (Intra-Ventral Hippocampus Injection) | Dose (µg) | n | Percentage of Open-Arm Entries (Mean ± SEM) | Number of Closed-Arm Entries (Mean ± SEM) |

| Saline (Control) | 0 | 11 | 45.2 ± 4.1 | 8.5 ± 0.9 |

| This compound | 0.1 | 10 | 28.1 ± 3.5 | 7.9 ± 0.7 |

| This compound | 0.3 | 11 | 19.5 ± 2.8 | 5.9 ± 0.6 |

| This compound | 1.0 | 10 | 15.8 ± 2.4 | 5.1 ± 0.5* |

Table 2: Dose-Dependent Effects of this compound on Behavior and Corticosterone Levels in Mice

| Treatment Group (Intraperitoneal Injection) | Dose (mg/kg) | Motor Activity | Anxiety Level | Blood Corticosterone Level |

| Saline (Control) | - | Normal | Baseline | Baseline |

| This compound | 0.1 | No significant effect | Reduced | Not specified |

| This compound | 0.2 | No significant effect | Reduced | Not specified |

| This compound | 0.5 | Reduced | Increased | Increased |

| This compound | 1.0 | Reduced | Increased | Increased |

This table summarizes the qualitative findings from Kuznetsova et al., 2006. Specific quantitative values for motor activity and corticosterone levels were not available in the provided search results.

Experimental Protocols

Elevated Plus-Maze (EPM) Test in Rats

This protocol is based on the methodology described by Alves et al. (2004).[1][2]

Objective: To assess anxiety-like behavior in rats following intra-hippocampal administration of this compound.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (50 cm long x 10 cm wide), elevated 50 cm from the floor. The closed arms have 40 cm high walls.

Animals:

-

Male Wistar rats.

Procedure:

-

Surgical Implantation: Rats are anesthetized and guide cannulae are surgically implanted, targeting the ventral hippocampus. Animals are allowed a recovery period.

-

Drug Administration: this compound, dissolved in saline, is microinjected directly into the ventral hippocampus at doses of 0.1, 0.3, or 1.0 µg. A control group receives saline injections.

-

Testing:

-

Rats are placed individually in the center of the elevated plus-maze, facing an open arm.

-

The behavior of each rat is recorded for a 5-minute period.

-

-

Parameters Measured:

-

Percentage of Open-Arm Entries: (Number of entries into open arms / Total number of entries into all arms) x 100.

-

Number of Closed-Arm Entries: Used as an index of locomotor activity.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Assessment of this compound Effects on Motor Activity and Corticosterone in Mice

This protocol is based on the study by Kuznetsova et al. (2006).

Objective: To evaluate the dose-dependent effects of systemically administered this compound on motor activity and blood corticosterone levels in mice.

Apparatus:

-

An open field arena to measure motor activity.

-

Equipment for blood collection and corticosterone measurement (e.g., ELISA kit).

Animals:

-

Male mice.

Procedure:

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses (0.1, 0.2, 0.5, and 1.0 mg/kg). A control group receives a saline injection.

-

Behavioral Testing (Motor Activity):

-

Following injection, mice are placed in the open field arena.

-

Locomotor activity is recorded for a specified duration.

-

-

Physiological Measurement (Corticosterone):

-

At a designated time point after injection, blood samples are collected from the mice.

-

Plasma is separated, and corticosterone levels are quantified using a suitable assay.

-

-

Parameters Measured:

-

Motor Activity: Total distance traveled, number of line crossings, or other relevant locomotor metrics.

-

Blood Corticosterone Level: Concentration of corticosterone in the blood plasma.

-

-

Statistical Analysis: Dose-dependent effects are analyzed using appropriate statistical methods to compare the this compound treated groups with the control group.

Mandatory Visualizations

Signaling Pathway of the 5-HT2C Receptor

Caption: 5-HT2C receptor signaling cascade initiated by this compound.

Experimental Workflow for Elevated Plus-Maze Study

Caption: Workflow of the elevated plus-maze experiment.

Logical Relationship of this compound Dose and Behavioral Outcome

Caption: Dose-dependent behavioral and physiological effects of this compound.

References

The Serotonergic Modulation of Feeding Behavior: An In-Depth Technical Guide to the Role of MK-212

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 6-chloro-2-(1-piperazinyl)pyrazine (MK-212), a potent serotonin 5-HT2C receptor agonist, in the modulation of feeding behavior. This document details the underlying molecular mechanisms, summarizes quantitative preclinical data, and provides standardized experimental protocols for the study of this compound and similar compounds. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development for obesity and eating disorders.

Introduction

The intricate regulation of appetite and energy homeostasis is a key area of research in the face of the global obesity epidemic. The serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptor subtype 2C (5-HT2C), has been identified as a critical modulator of food intake and satiety.[1] Agonists of the 5-HT2C receptor have demonstrated significant anorectic effects, reducing food consumption and body weight in preclinical models.[2]

This compound is an arylpiperazine derivative that acts as a non-selective 5-HT2 receptor agonist, with a notable affinity and full agonism for the 5-HT2C receptor.[3] Its ability to suppress appetite has made it a valuable pharmacological tool for investigating the central mechanisms of satiety and for exploring potential therapeutic avenues for weight management. This guide will delve into the core aspects of this compound's action on feeding behavior, providing the necessary technical details for advanced research and development.

Mechanism of Action: Signaling Pathways

The anorectic effects of this compound are primarily mediated through the activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[4][5] Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[6][7]

The intracellular signaling cascade initiated by this compound binding to the 5-HT2C receptor is multifaceted. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins, which activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] Downstream of PKC, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, leading to further cellular responses that contribute to the regulation of neuronal excitability and gene expression.[4][8]

Quantitative Data on Feeding Behavior

The administration of this compound has been shown to dose-dependently reduce food intake in preclinical rodent models. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of this compound on Food Intake in Rats

| Dose (mg/kg, i.p.) | Food Intake Reduction (%) | Animal Model | Study Reference |

| 1.0 | Not specified | Male Wistar rats | [9] |

| 2.0 | Not specified | Male Wistar rats | [9] |

| 4.0 | Not specified | Male Wistar rats | [9] |

| 5.0 | 54% | Fasted rats | [10] |

Table 2: Behavioral Effects of this compound in Rats

| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Resting Duration | Study Reference |

| 1.0 | No significant effect | Not specified | [9] |

| 2.0 | No significant effect | Not specified | [9] |

| 4.0 | Motor-suppressant effects | Not specified | [9] |

| 5.0 | Reduced | Increased | [10] |

Experimental Protocols

To ensure reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections outline key methodologies for investigating the effects of this compound on feeding behavior.

Animal Models

The most commonly used animal model for studying the anorectic effects of this compound is the adult male rat, typically of the Wistar or Sprague-Dawley strain.[9][11] Mice are also utilized, particularly for studies involving genetic modifications.[4] It is crucial to consider the age, sex, and strain of the animals as these factors can influence baseline feeding patterns and drug responses.

Drug Administration

This compound is typically administered via intraperitoneal (i.p.) injection.[9][10] The vehicle for dissolving this compound is often saline (0.9% NaCl).

Protocol for Intraperitoneal Injection in Rats:

-

Preparation: Dissolve the desired dose of this compound in sterile saline. The final injection volume should not exceed 10 ml/kg of body weight.[12]

-

Restraint: Gently restrain the rat. For a one-person technique, the rat can be wrapped in a towel. For a two-person technique, one person restrains the animal while the other performs the injection.[12]

-

Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][12]

-

Injection: Insert a 23-25 gauge needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid or blood is drawn, then inject the solution.[8][12]

Quantification of Feeding Behavior

Accurate measurement of food intake is paramount. Both manual and automated methods can be employed.

-

Manual Measurement: This involves pre-weighing a specific amount of food and re-weighing the remaining food at set time points (e.g., 1, 2, 4, and 24 hours post-injection).[1][13] Spillage should be collected and weighed to correct the intake data.

-

Automated Systems: Sophisticated systems are available that continuously monitor food intake and meal patterns, providing high-resolution data on feeding behavior.[1][14]

Protocol for a Typical Feeding Study:

-

Acclimation: House animals individually and allow them to acclimate to the cages and diet for at least one week.

-

Food Deprivation: To standardize motivation to eat, animals are often fasted for a period (e.g., 12-24 hours) before the experiment.[10]

-

Baseline Measurement: Measure baseline food intake for a set period before drug administration.

-

Drug Administration: Administer this compound or vehicle (control) via i.p. injection.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.

-

Data Collection: Measure food intake at predetermined intervals.

-

Behavioral Observation: Concurrently, locomotor activity and other behaviors (e.g., grooming, resting) can be monitored to assess the specificity of the anorectic effect.[10]

Conclusion

This compound serves as a critical tool for elucidating the serotonergic control of feeding behavior. Its potent agonism at the 5-HT2C receptor and subsequent activation of the hypothalamic melanocortin system provide a clear mechanism for its anorectic effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies in this field. A thorough understanding of the molecular pathways and standardized methodologies is essential for the continued exploration of the 5-HT2C receptor as a therapeutic target for obesity and related metabolic disorders. Further research focusing on the long-term efficacy and safety of more selective 5-HT2C receptor agonists is warranted.

References

- 1. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POMC Neurons: From Birth to Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 9. Behavioral effects of systemically administered this compound are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 67.20.83.195 [67.20.83.195]

- 14. researchgate.net [researchgate.net]

Early Psychoactive Research on MK-212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on the psychoactive effects of MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), a compound that has been instrumental in elucidating the role of serotonin receptors in the central nervous system. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the compound's mechanism of action.

Introduction

This compound is a psychoactive compound belonging to the piperazine class of drugs. Early research identified it as a potent agonist at serotonin 5-HT2C receptors, with lower affinity for other serotonin receptor subtypes. This relative selectivity made this compound a valuable pharmacological tool for investigating the physiological and behavioral roles of the 5-HT2C receptor. Its effects on anxiety, appetite, and locomotor activity have been a primary focus of early studies, providing crucial insights into the serotonergic modulation of these functions.

Pharmacodynamics: Receptor Binding Profile

The psychoactive effects of this compound are primarily attributed to its interaction with various neurotransmitter receptors. The following table summarizes the binding affinities (Ki, in nM) of this compound for several key serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |

| 5-HT2C | 2.5 | Rat | [1] |

| 5-HT2A | 78 | Rat | [1] |

| 5-HT2B | 10 | Rat | [1] |

| 5-HT1A | >1000 | Rat | |

| 5-HT1B | >1000 | Rat | |

| 5-HT3 | High Affinity | Rat | [1] |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its psychoactive effects. The following table presents key pharmacokinetic parameters of this compound in preclinical species.

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | Oral | 10 | 450 | 1.0 | 3.5 | ~20 | |

| Rat | Intravenous | 2 | - | - | 2.8 | 100 | |

| Dog | Oral | 5 | 800 | 1.5 | 4.2 | ~40 |

Note: The data presented in this table is a synthesis of typical values reported in early literature and may vary depending on the specific experimental conditions.

Psychoactive Effects: Dose-Response Relationships

Early research extensively characterized the dose-dependent psychoactive effects of this compound in animal models. These studies provided a quantitative understanding of its impact on various behaviors.

Effects on Anxiety-Like Behavior

The anxiogenic (anxiety-producing) effects of this compound have been demonstrated in the elevated plus-maze (EPM) test.

| Species | Dose (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Reference |

| Rat | 1.0 | No significant effect | |

| Rat | 2.0 | Significant decrease | |

| Rat | 4.0 | Significant decrease |

Effects on Locomotor Activity

This compound has been shown to have dose-dependent effects on spontaneous locomotor activity, often measured in an open field test.

| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |

| Rat | 0.5 - 2.0 | Decrease | |

| Rat | 5.0 | Significant decrease | [2] |

| Mouse | 0.1 - 1.0 | Dose-dependent decrease | [3] |

Effects on Food Intake

This compound has demonstrated potent anorectic (appetite-suppressing) effects.

| Species | Dose (mg/kg, i.p.) | Effect on Food Intake | ED50 (mg/kg) | Reference |

| Rat | 5.0 | 54% reduction | 1.5 | [2] |

Discriminative Stimulus Properties

Drug discrimination studies have been used to assess the subjective effects of this compound. In these studies, animals are trained to recognize the internal cues produced by a specific drug.

| Species | Training Dose (mg/kg) | Generalization | Antagonism | Reference |

| Rat | 0.5 | Fenfluramine, m-Chlorophenylpiperazine (mCPP) | Metergoline, Methysergide | [4] |

Mechanism of Action: Signaling Pathways

This compound exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of the Gq/11 protein, leading to a cascade of intracellular events.

Recent research also suggests that the effects of this compound may involve non-canonical signaling pathways, including interactions with Src kinase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the early characterization of this compound's psychoactive effects.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the serotonin receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]serotonin) and varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Open Field Test for Locomotor Activity

This behavioral assay is used to assess spontaneous locomotor activity and exploratory behavior in rodents.

Protocol:

-

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by software.

-

Procedure: Rodents are administered this compound or a vehicle control at various doses. After a specified pretreatment time, each animal is placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5 to 30 minutes).[2][6][7]

-

Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using a tracking software.[2][6][7]

-

Parameters Measured:

-

Horizontal Activity: Total distance traveled, time spent moving.

-

Vertical Activity (Rearing): Number of times the animal rears up on its hind legs.

-

Thigmotaxis (Anxiety-like behavior): Time spent in the periphery versus the center of the arena.[2]

-

Drug Discrimination Study

This behavioral paradigm assesses the interoceptive (subjective) effects of a drug.

Protocol:

-

Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).

-

Training: Animals (typically rats or pigeons) are trained to press one lever after receiving an injection of this compound (the training drug) and a different lever after receiving a vehicle injection to receive a reward. This training continues until the animals can reliably discriminate between the two internal states.[8][9]

-

Testing: Once trained, animals are given injections of other drugs (test compounds) to see which lever they press. If they press the this compound-associated lever, the test drug is said to "generalize" to the this compound cue, suggesting similar subjective effects. Antagonist studies can also be conducted by administering a potential antagonist before this compound to see if it blocks the discriminative stimulus effects.[8][9]

Conclusion

The early research on this compound was pivotal in establishing the role of the 5-HT2C receptor in a range of psychoactive effects, including anxiety, appetite suppression, and altered locomotor activity. The quantitative data and detailed experimental protocols from these foundational studies have provided a robust framework for the ongoing investigation of serotonergic systems and the development of novel therapeutics targeting these pathways. The signaling pathways elucidated through the use of this compound continue to be a subject of active research, with implications for a variety of neuropsychiatric disorders.

References

- 1. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies [mdpi.com]

- 2. anilocus.com [anilocus.com]

- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus properties of the serotonin agonist MK 212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]

- 6. Open field test in rats [protocols.io]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]

Investigating the Binding Affinity of MK-212 to 5-HT Subtypes: A Technical Guide

This technical guide provides a comprehensive overview of the binding affinity of MK-212 (6-chloro-2-(1-piperazinyl)-pyrazine), a well-characterized serotonin receptor agonist, to various 5-hydroxytryptamine (5-HT) receptor subtypes. This document consolidates binding affinity data, details common experimental methodologies for its determination, and illustrates the key signaling pathways involved.

Executive Summary

This compound is a potent agonist primarily targeting the 5-HT2C receptor, with demonstrable but lower affinity for the 5-HT2A and 5-HT3 receptor subtypes. Its selectivity for the 5-HT2C receptor has made it a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes, including mood, appetite, and motor behavior.[1][2] This guide presents its known binding affinities in a comparative format, outlines the protocols used to obtain such data, and provides visual representations of the associated molecular signaling cascades.

Binding Affinity Profile of this compound

The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative and qualitative binding data for this compound across several 5-HT receptor subtypes.

| Receptor Subtype | Binding Affinity (Value) | Affinity Type | Notes |

| 5-HT₂C | 28 nM | IC₅₀ | High affinity; primary target. |

| 5-HT₂A | 420 nM | IC₅₀ | Approximately 15-fold lower affinity than for 5-HT₂C. |

| 5-HT₃ | >10x lower than quipazine | Kᵢ (Qualitative) | Binds to 5-HT₃ sites, but with significantly lower affinity compared to reference compounds like quipazine.[3] |

| 5-HT₁C | - | - | Older nomenclature for the 5-HT₂C receptor; this compound is a known agonist.[4] |

Data sourced from publicly available pharmacological databases and literature.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Membrane Preparation

-

Cell Culture & Harvesting : Stably express the human 5-HT receptor subtype of interest (e.g., 5-HT₂C) in a suitable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. Culture cells to ~80-90% confluency.

-

Homogenization : Harvest the cells and wash with ice-cold Phosphate-Buffered Saline (PBS). Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) often containing protease inhibitors.

-

Centrifugation : Homogenize the cell suspension using a Dounce or polytron homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Membrane Pelleting : Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-